![molecular formula C13H15ClO2 B13795996 2-[Chloro(4-methoxyphenyl)methylene]pentanal CAS No. 83846-76-8](/img/structure/B13795996.png)
2-[Chloro(4-methoxyphenyl)methylene]pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Chloro(4-methoxyphenyl)methylene]pentanal is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and a pentanal group
Preparation Methods
The synthesis of 2-[Chloro(4-methoxyphenyl)methylene]pentanal can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with a chlorinating agent to introduce the chloro group, followed by a condensation reaction with pentanal. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[Chloro(4-methoxyphenyl)methylene]pentanal undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts or under specific reaction conditions. Common reagents for substitution reactions include sodium methoxide or potassium tert-butoxide.
Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Scientific Research Applications
2-[Chloro(4-methoxyphenyl)methylene]pentanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-[Chloro(4-methoxyphenyl)methylene]pentanal involves its interaction with specific molecular targets and pathways. The chloro group and the methoxyphenyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through the inhibition of specific enzymes or the modulation of signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
2-[Chloro(4-methoxyphenyl)methylene]pentanal can be compared with other similar compounds, such as:
2-[Chloro(4-methoxyphenyl)methylene]valeraldehyde: This compound has a similar structure but with a different alkyl chain length.
4-Chloro-2-methoxybenzaldehyde: This compound lacks the pentanal group but shares the chloro and methoxyphenyl groups.
2-Methoxyphenyl isocyanate: This compound has a different functional group but shares the methoxyphenyl moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
83846-76-8 |
|---|---|
Molecular Formula |
C13H15ClO2 |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
2-[chloro-(4-methoxyphenyl)methylidene]pentanal |
InChI |
InChI=1S/C13H15ClO2/c1-3-4-11(9-15)13(14)10-5-7-12(16-2)8-6-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
KZPCSONSSYBYMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(C1=CC=C(C=C1)OC)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium](/img/structure/B13795921.png)
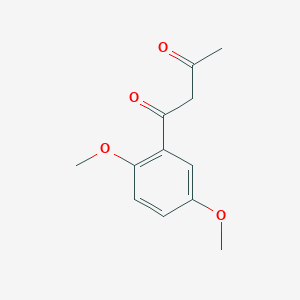
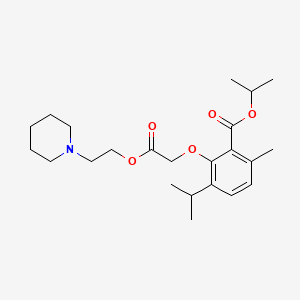
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B13795935.png)
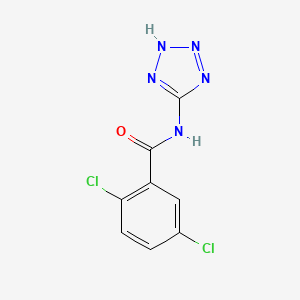
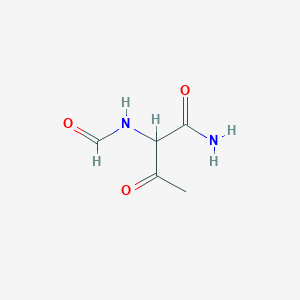
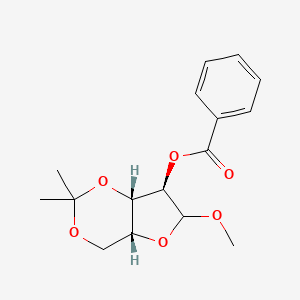
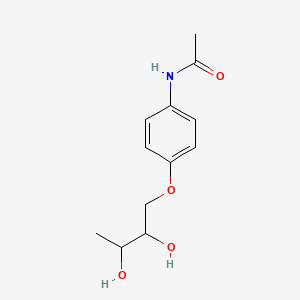
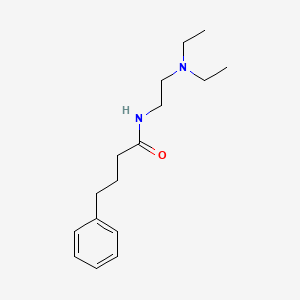
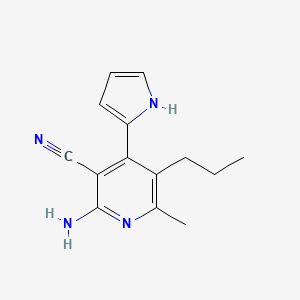
![2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B13796003.png)
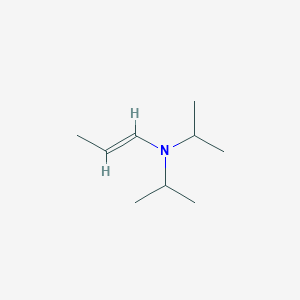
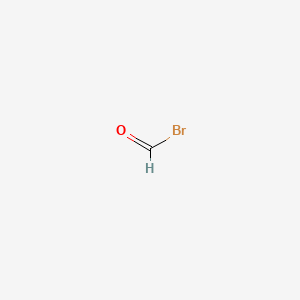
![tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13796010.png)
